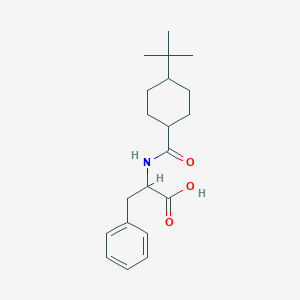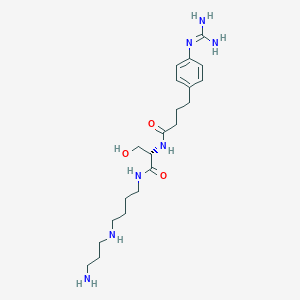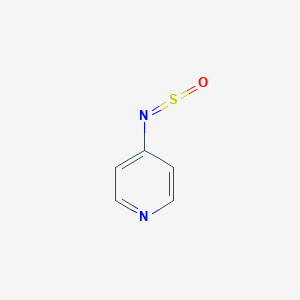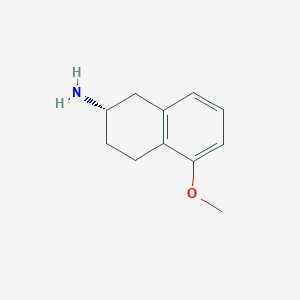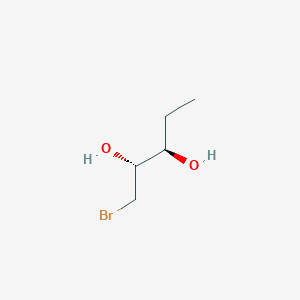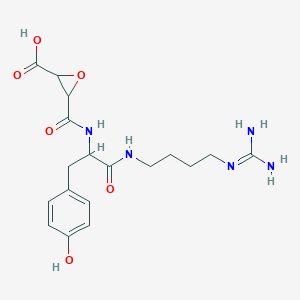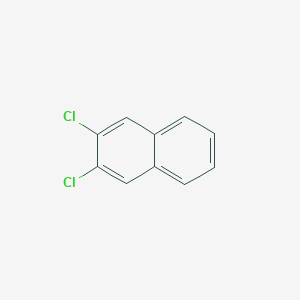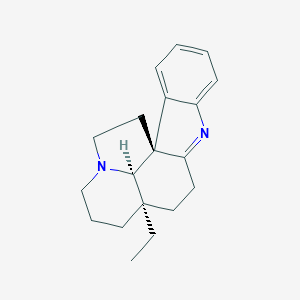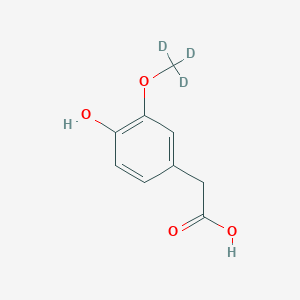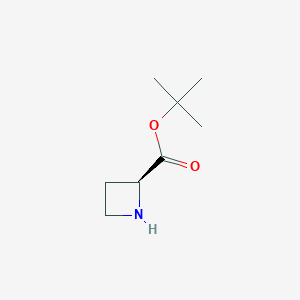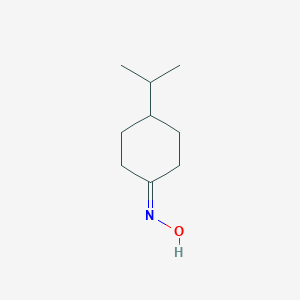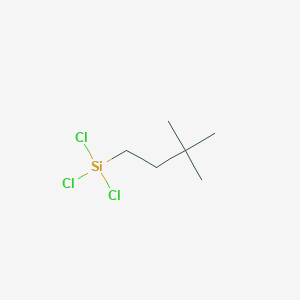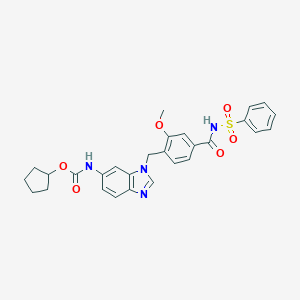
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and investigated for its potential use in various biological applications.
Mécanisme D'action
The mechanism of action of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. The compound has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in lab experiments include its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide. These include further investigation of its anti-tumor and anti-inflammatory activity, optimization of its synthesis method to improve yield and solubility, and exploration of its potential use in combination therapy with other drugs. Additionally, the compound can be further modified to improve its pharmacokinetic properties and reduce toxicity. Overall, this compound has significant potential for use in various biological applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the reaction of 6-(cyclopentyloxycarbonylamino)-1-benzimidazolecarboxylic acid with 4-(chloromethyl)-3-methoxybenzoic acid in the presence of a coupling agent. The resulting compound is then treated with benzenesulfonyl chloride to obtain the final product. The synthesis process has been optimized to obtain a high yield of the compound.
Applications De Recherche Scientifique
N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been investigated for its potential use in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and other diseases. The compound has been tested in vitro and in vivo for its anti-tumor activity and has shown significant inhibition of tumor growth. It has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
| 107786-78-7 | |
Formule moléculaire |
C28H28N4O6S |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
cyclopentyl N-[3-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C28H28N4O6S/c1-37-26-15-19(27(33)31-39(35,36)23-9-3-2-4-10-23)11-12-20(26)17-32-18-29-24-14-13-21(16-25(24)32)30-28(34)38-22-7-5-6-8-22/h2-4,9-16,18,22H,5-8,17H2,1H3,(H,30,34)(H,31,33) |
Clé InChI |
FCZVJRPADUYFBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C=NC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C=NC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
| 107786-78-7 | |
Synonymes |
4-CPCAB N-(4((6-(((cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


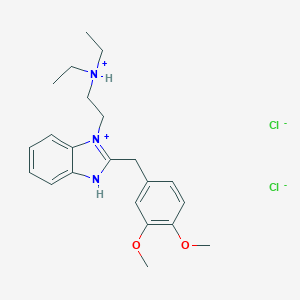
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
